Cas no 23095-31-0 (3,4-dimethoxybenzene-1-sulfonyl chloride)

3,4-Dimethoxybenzene-1-sulfonyl chloride is a versatile sulfonylation reagent commonly used in organic synthesis and pharmaceutical applications. Its key advantages include high reactivity as an electrophile, enabling efficient introduction of the sulfonyl group into target molecules. The dimethoxy substituents enhance solubility in organic solvents, facilitating handling in various reaction conditions. This compound is particularly valuable in the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives. It exhibits good stability under controlled storage conditions, ensuring reliable performance in synthetic workflows. The product’s well-defined structure allows for predictable reactivity, making it a preferred choice for researchers requiring precise functionalization in complex molecular frameworks.
3,4-dimethoxybenzene-1-sulfonyl chloride structure
23095-31-0 structure
Product Name:3,4-dimethoxybenzene-1-sulfonyl chloride
CAS No:23095-31-0
MF:C8H9ClO4S
MW:236.672660589218
MDL:MFCD00051769
CID:88411
PubChem ID:2734183
Update Time:2025-06-08

3,4-dimethoxybenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dimethoxybenzene-1-sulfonyl chloride
    • 3,4-Dimethoxybenzenesulphonyl chloride
    • 3,4-Dimethoxybenzenesulfonyl chloride
    • 3,4 dimethoxybenzenesulphonyl chloride
    • 3,4-diMeO-C6H3-SO2Cl
    • 3,4-dimethoxy-phenyl-sulfonyl chloride
    • 3,4-dimethoxybenzenesulfonylchloride
    • Benzenesulfonyl chloride, 3,4-dimethoxy-
    • RSJSYCZYQNJQPY-UHFFFAOYSA-N
    • 3,4-dimethoxyphenylsulfonyl chloride
    • 3,4-dimethoxy benzenesulfonyl chloride
    • (3,4-dimethoxyphenyl)chlorosulfone
    • PubChem5127
    • ASISCHEM D48920
    • ZERENEX ZX009571
    • CK2503
    • (3,4-dimethoxyphenyl)sulfonyl chloride
    • EN300-21557
    • 3,4-dimethoxy-benzenesulfonylchloride
    • MFCD00051769
    • 3,4-dimethoxybezenesulfonyl chloride
    • AKOS000199907
    • CS-0007578
    • F2190-0565
    • A24460
    • 23095-31-0
    • AM20030401
    • 3,4-dimethoxyphenyl sulfonyl chloride
    • 3,4-dimethoxybenzene sulphonyl chloride
    • FT-0614339
    • 3,4-dimethoxy benzene sulfonyl chloride
    • 3,4-dimethoxy phenyl sulfonyl chloride
    • 3,4 Dimethoxybenzenesulfonyl chloride
    • Z104501472
    • 3,4-bis(methyloxy)benzenesulfonyl chloride
    • 3,4-bis(methyl)oxybenzenesulfonyl chloride
    • 3,4-Dimethoxybenzenesulphonylchloride
    • J-014981
    • DTXSID60370150
    • TIMTEC-BB SBB003242;ART-CHEM-BB B019393
    • 3,4-dimethoxybenzene-sulfonyl chloride
    • STR00445
    • 4,5-dimethoxybenzenesulfonyl chloride
    • 3,4-dimethoxy-benzenesulfonyl chloride
    • 3,4-Dimethoxybenzene sulfonyl chloride
    • SCHEMBL66188
    • 3,4-Dimethoxybenzenesulfonyl chloride, 98%
    • STK500491
    • BBL013795
    • DTXCID00321186
    • ALBB-000246
    • 3,4-dimethoxybenzene-1-sulfonyl chloride
    • MDL: MFCD00051769
    • Inchi: 1S/C8H9ClO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3
    • InChI Key: RSJSYCZYQNJQPY-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC(=C(C=1)OC)OC)(=O)=O
    • BRN: 2840170

Computed Properties

  • Exact Mass: 235.99100
  • Monoisotopic Mass: 235.991
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1
  • Topological Polar Surface Area: 61

Experimental Properties

  • Color/Form: Off white to light gray crystalline powder 2. density (g/ml, 25/4 ℃)
  • Density: 1.359
  • Melting Point: 67-70 °C (lit.)
  • Boiling Point: 346.2°C at 760 mmHg
  • Flash Point: 163.2 °C
  • Refractive Index: 1.522
  • PSA: 60.98000
  • LogP: 2.71210
  • Sensitiveness: Moisture Sensitive

3,4-dimethoxybenzene-1-sulfonyl chloride Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3261 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:
  • Storage Condition:2-8°C
  • Safety Term:8
  • Packing Group:II
  • Risk Phrases:R34

3,4-dimethoxybenzene-1-sulfonyl chloride Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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3,4-dimethoxybenzene-1-sulfonyl chloride Production Method

3,4-dimethoxybenzene-1-sulfonyl chloride Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:23095-31-0)3,4-DIMETHOXYBENZENESULFONYL CHLORIDE
Order Number:sfd11903
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:23095-31-0)3,4-二甲氧基苯磺酸氯
Order Number:LE1754365
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:36
Price ($):discuss personally
Email:18501500038@163.com

3,4-dimethoxybenzene-1-sulfonyl chloride Related Literature

Additional information on 3,4-dimethoxybenzene-1-sulfonyl chloride

Introduction to 3,4-dimethoxybenzene-1-sulfonyl chloride (CAS No: 23095-31-0)

3,4-dimethoxybenzene-1-sulfonyl chloride, with the chemical formula C₈H₈Cl₂O₄S, is a versatile sulfonating agent widely utilized in the pharmaceutical and fine chemical industries. This compound belongs to the class of sulfonyl chlorides, which are known for their reactivity in forming sulfonamides and other sulfur-containing derivatives. The presence of methoxy groups at the 3rd and 4th positions on the benzene ring enhances its solubility in polar solvents and influences its reactivity, making it a valuable intermediate in organic synthesis.

The CAS number 23095-31-0 uniquely identifies this compound in scientific literature and industrial applications. It serves as a critical building block in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. The sulfonyl chloride functional group (-SO₂Cl) is highly reactive, enabling nucleophilic substitution reactions that are pivotal in drug development. This reactivity has been leveraged in recent years to develop novel therapeutic agents targeting a range of diseases.

In recent years, research has highlighted the importance of sulfonyl chlorides in medicinal chemistry due to their ability to modify the pharmacokinetic properties of drug candidates. For instance, studies have demonstrated that compounds derived from 3,4-dimethoxybenzene-1-sulfonyl chloride exhibit enhanced bioavailability when incorporated into drug molecules. This has spurred interest in optimizing synthetic routes to improve yield and purity while maintaining reactivity.

The pharmaceutical industry has increasingly focused on developing small-molecule inhibitors for enzyme targets associated with metabolic disorders and cancer. 3,4-dimethoxybenzene-1-sulfonyl chloride has been employed as a key intermediate in synthesizing inhibitors of kinases and other enzymes involved in signal transduction pathways. Recent publications indicate that derivatives of this compound have shown promising activity against tyrosine kinases, which are overexpressed in certain cancer types. The methoxy groups on the benzene ring contribute to selective binding interactions with target proteins, improving therapeutic efficacy.

From a synthetic chemistry perspective, 3,4-dimethoxybenzene-1-sulfonyl chloride offers a straightforward route to access sulfonamides through reaction with amines. This transformation is fundamental in producing drugs such as nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The sulfonyl group can be further functionalized by reduction or coupling reactions, expanding its utility in complex molecule construction.

The agrochemical sector also benefits from the use of 3,4-dimethoxybenzene-1-sulfonyl chloride as an intermediate in synthesizing herbicides and fungicides. Its structural features allow for interactions with biological targets that disrupt weed or pathogen growth while minimizing toxicity to crops. Innovations in green chemistry have led to more sustainable synthetic methods for producing this compound, reducing waste and energy consumption without compromising yield.

Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in characterizing 3,4-dimethoxybenzene-1-sulfonyl chloride and its derivatives. These methods provide detailed structural information essential for understanding reaction mechanisms and optimizing synthetic protocols. High-throughput screening (HTS) platforms have further accelerated the discovery process by allowing rapid evaluation of thousands of compounds derived from this intermediate.

The role of computational chemistry in designing derivatives of 3,4-dimethoxybenzene-1-sulfonyl chloride cannot be overstated. Molecular modeling software enables researchers to predict binding affinities and metabolic stability before experimental synthesis begins. This approach has significantly reduced time-to-market for new drug candidates by minimizing trial-and-error experimentation.

Economic considerations also play a crucial role in the industrial production of 3,4-dimethoxybenzene-1-sulfonyl chloride. Manufacturers continuously seek cost-effective methods to ensure affordability while maintaining high purity standards required for pharmaceutical applications. Collaborative research between academia and industry has led to innovative processes that enhance scalability without sacrificing quality.

The environmental impact of chemical synthesis is another area where advancements are being made. Green chemistry principles encourage the use of renewable feedstocks and catalytic systems that reduce hazardous byproducts. Efforts are underway to develop biocatalytic routes for producing sulfonyl chlorides from natural sources, aligning with global sustainability goals.

In conclusion,3,4-dimethoxybenzene-1-sulfonyl chloride (CAS No: 23095-31-0) remains a cornerstone compound in synthetic organic chemistry with far-reaching applications across multiple industries. Its unique reactivity profile continues to inspire new research directions aimed at improving human health and addressing environmental challenges through innovative chemical solutions.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:23095-31-0)3,4-DIMETHOXYBENZENESULFONYL CHLORIDE
sfd11903
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:23095-31-0)3,4-二甲氧基苯磺酸氯
LE1754365
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email